Neoabietic acid

Descripción general

Descripción

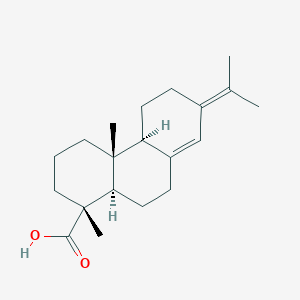

Neoabietic acid is a naturally occurring diterpene resin acid, primarily found in the oleoresin of coniferous trees such as pines. It is a member of the abietane-type resin acids, which are known for their diverse biological activities and industrial applications. This compound is characterized by its white or pale yellow crystalline solid form and a distinctive pine resin odor .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Neoabietic acid can be synthesized through various chemical reactions. One common method involves the Curtius rearrangement reaction, where this compound is reacted with diphenylphosphoryl azide and triethylamine in toluene at 110°C to form isocyanate intermediates . These intermediates can then be further reacted with amines to produce ureido derivatives.

Industrial Production Methods: Industrial production of this compound typically involves extraction from pine resin. The process begins with heating the pine resin to separate the volatile components, such as turpentine, through distillation. The remaining resin is then subjected to crystallization and purification processes to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions: Neoabietic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly prone to oxidation due to its conjugated double bonds .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as chromic acid.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert this compound into its reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups, often using reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, which can have varied applications in different fields .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antibacterial Properties

Neoabietic acid exhibits notable antibacterial activity. Research indicates that it possesses effectiveness against several bacterial strains, making it a potential candidate for developing new antibacterial agents. A study highlighted its in vitro antibacterial properties, suggesting its utility in treating infections caused by resistant bacteria .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In particular, this compound has shown promise in reducing inflammation markers in various biological models. This suggests potential applications in treating inflammatory diseases .

Synthesis of Ureido Derivatives

Recent research has focused on synthesizing ureido derivatives of this compound using Curtius rearrangement reactions. These derivatives may have enhanced biological activity and could lead to the development of novel therapeutic agents .

Material Science Applications

Thermal Stability and Reactivity

this compound is investigated for its thermal stability and reactivity, particularly in the context of resin acids and rosin-modified materials. Studies have shown that it can influence the oxidation characteristics of resins, which is critical for their long-term storage and application in various industrial processes . The compound's properties can be optimized to improve the performance of adhesives and coatings.

Use in Biocomposites

Due to its natural origin and favorable properties, this compound is being explored as a bio-based additive in composite materials. Its incorporation can enhance the mechanical properties and thermal stability of biocomposites, making them suitable for sustainable applications in construction and packaging .

Environmental Applications

Biodegradability Studies

Research on the biodegradability of this compound indicates that it can be broken down by microbial action, making it an environmentally friendly option compared to synthetic compounds. This characteristic is crucial for developing green chemistry practices and reducing environmental pollution from industrial processes .

Histamine Releasing Factors

In environmental health studies, this compound has been identified as a factor contributing to respiratory issues caused by exposure to certain chemicals. Understanding these interactions helps in assessing occupational hazards and developing better safety protocols for workers exposed to rosin-based materials .

Data Summary Table

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on this compound's antibacterial properties demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The findings suggest that this compound could be developed into a topical antibacterial treatment .

Case Study 2: Biocomposite Development

In a project aimed at creating sustainable building materials, researchers incorporated this compound into biocomposite formulations. The results showed improved durability and resistance to environmental degradation compared to traditional composites .

Mecanismo De Acción

The mechanism of action of neoabietic acid involves its interaction with various molecular targets and pathways. For instance, it has been found to upregulate extracellular signal-regulated kinase and p38 expression, which are involved in cell migration and angiogenesis . Additionally, its inhibition of protein tyrosine phosphatase 1B suggests a role in modulating insulin signaling pathways .

Comparación Con Compuestos Similares

Neoabietic acid is part of a group of similar compounds known as abietane acids. Some of the closely related compounds include:

- Abietic acid

- Levopimaric acid

- Palustric acid

- Dehydroabietic acid

Uniqueness: this compound is unique due to its specific structural configuration and the presence of conjugated double bonds, which make it highly reactive and suitable for various chemical transformations . Its distinct biological activities and industrial applications further distinguish it from other similar compounds.

Propiedades

IUPAC Name |

1,4a-dimethyl-7-propan-2-ylidene-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12,16-17H,5-11H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMSWPSAVZAMKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859384 | |

| Record name | Abieta-8(14),13(15)-dien-18-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-77-2 | |

| Record name | (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-(propan-2-ylidene)-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.